molecular formula C19H24N4O5S B2781750 methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate CAS No. 1904279-28-2

methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

Cat. No. B2781750
M. Wt: 420.48
InChI Key: WUPXRSOMTSKSRB-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components of important biological molecules. For example, histidine, a standard amino acid, and histamine, a neurotransmitter, both contain an imidazole ring .


Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years. There have been advances in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered planar ring, which includes two non-adjacent nitrogen atoms. The remaining three positions are typically occupied by carbon atoms .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions, often serving as a key component in the formation of larger, more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific imidazole derivative would depend on the particular groups attached to the ring. In general, imidazoles are relatively stable compounds .

Scientific Research Applications

Polarographic Study and Electron Density

A polarographic study investigated alkyl imidazolyl sulfoxides and sulfides, focusing on their reduction behavior in aqueous ethanol. The study highlighted the impact of electron density at the sulfur atom on reducibility and adsorptivity effects, relevant to understanding the electrochemical properties of similar compounds (Johansson & Wendsjö, 1983).

Intramolecular Sulphur(IV)-Oxygen Interaction

Research on sulphoxides and sulphilimines with specific groups provided insights into sulphur(IV)-oxygen interactions, which are significant for designing molecules with desired electronic and structural properties (Kucsman et al., 1984).

Alkoxycarbonyl Transfer

A study on the transfer of alkoxycarbonyl from alkyl imidazolium-2-carboxylates to various organic molecules explored the reactivity and potential applications of these compounds in organic synthesis, including the formation of carbonates and urethanes (Bakhtiar & Smith, 1994).

Catalyzed Synthesis of Quinoline Derivatives

The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing quinoline derivatives showcases the application of related compounds in facilitating organic reactions, highlighting their efficiency and reusability (Khaligh, 2015).

Novel Diazotransfer Reagent

The development of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, for converting primary amines into azides and activated methylene substrates into diazo compounds, demonstrates the utility of imidazole-based compounds in synthetic chemistry (Goddard-Borger & Stick, 2007).

Safety And Hazards

The safety and hazards associated with a specific imidazole derivative would depend on the particular compound. Some imidazole derivatives are relatively safe, while others may be toxic or have other hazardous properties .

Future Directions

The future directions for research into imidazole derivatives are likely to involve the development of new synthesis methods, as well as the exploration of new applications for these compounds in various fields .

properties

IUPAC Name

methyl 2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-14-20-17(13-21(14)2)29(26,27)23-10-6-9-22(11-12-23)18(24)15-7-4-5-8-16(15)19(25)28-3/h4-5,7-8,13H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPXRSOMTSKSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

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